Cas no 2270906-85-7 (6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile)
6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile
- 6-Bromo-1-(cyclopropylmethyl)-1H-indole-3-carbonitrile
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- MDL: MFCD31583009
- Inchi: 1S/C13H11BrN2/c14-11-3-4-12-10(6-15)8-16(13(12)5-11)7-9-1-2-9/h3-5,8-9H,1-2,7H2
- InChI Key: WAZHRNGCKQKKTG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C#N)=CN(C=2C=1)CC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 317
- XLogP3: 3.1
- Topological Polar Surface Area: 28.7
6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 183550-2.500g |
6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile, 95% |
2270906-85-7 | 95% | 2.500g |
$1486.00 | 2023-09-09 |
6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile
Comprehensive Overview of 6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile (CAS No. 2270906-85-7)
6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile (CAS No. 2270906-85-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a brominated indole core with a cyclopropylmethyl substituent and a carbonitrile functional group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting kinase inhibitors and GPCR modulators, which are hot topics in modern medicinal chemistry.
The compound's 6-bromo substitution on the indole ring enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in the synthesis of complex heterocycles. This property aligns with the growing demand for high-value building blocks in fragment-based drug design (FBDD). Additionally, the cyclopropylmethyl moiety introduces steric constraints that can improve metabolic stability—a critical factor in optimizing drug candidates for oral bioavailability.
Recent trends in AI-driven drug discovery have further highlighted the importance of compounds like 6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile. Machine learning models often prioritize such scaffolds due to their privileged structures, which are recurrent motifs in FDA-approved drugs. For instance, indole derivatives are frequently explored for their neuroprotective and anti-inflammatory properties, addressing current health concerns like neurodegenerative diseases and chronic inflammation.
From a synthetic chemistry perspective, the carbonitrile group in this compound offers a handle for further derivatization, enabling the creation of amides, amidines, or tetrazoles. This flexibility is crucial for structure-activity relationship (SAR) studies, a common focus in high-throughput screening campaigns. Moreover, the compound's crystalline form and stability under ambient conditions make it suitable for industrial-scale production, a key consideration for process chemistry teams.
Environmental and regulatory aspects also play a role in the compound's appeal. Unlike some halogenated intermediates, 6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile exhibits favorable green chemistry metrics, such as minimal heavy metal residues and compatibility with flow chemistry setups. These attributes resonate with the pharmaceutical industry's shift toward sustainable synthesis practices.
In summary, 6-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile (CAS No. 2270906-85-7) represents a compelling case study at the intersection of medicinal chemistry, process optimization, and computational drug design. Its multifaceted utility ensures continued relevance in both academic and industrial research, particularly as the demand for novel heterocycles accelerates in the post-pandemic era.
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